molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Cat. No. B166530
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
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Patent
US05888698

Procedure details

12.9 g of 4-piperidine carboxylic acid is completely dissolved in 35 ml of t-butyl alcohol (R1OH) and refluxed for 10 hrs. in the presence of 3.8 g of para-toluene sulfonic acid. After being cooled to room temperature, the resulting reaction is washed three times with 20 ml of saturated NaHCO3 and then, once with 25 ml of brine water and dried over MgSO4 to give piperidine-4-carboxylic acid t-butyl ester.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.[C:10]1([CH3:20])[CH:15]=CC(S(O)(=O)=O)=C[CH:11]=1>C(O)(C)(C)C>[C:10]([O:8][C:7]([CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1)=[O:9])([CH3:20])([CH3:15])[CH3:11]

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hrs
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction
WASH
Type
WASH
Details
is washed three times with 20 ml of saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 25 ml of brine water and dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.